

# Application Notes and Protocols: Preparation of Aluminum Oxalate from Aluminum Nitrate

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## Compound of Interest

Compound Name: Aluminum oxalate

Cat. No.: B1584796

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## Abstract

This document provides a detailed protocol for the synthesis of **aluminum oxalate** from aluminum nitrate nonahydrate and oxalic acid dihydrate via a precipitation reaction. **Aluminum oxalate** serves as a precursor in the synthesis of alumina ( $\text{Al}_2\text{O}_3$ ) and other aluminum compounds utilized in various applications, including catalysis and ceramics. This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the preparation, isolation, and characterization of **aluminum oxalate**.

## Introduction

The synthesis of **aluminum oxalate** from aluminum nitrate offers a straightforward method for producing a high-purity precursor material. The reaction proceeds by the precipitation of the sparingly soluble **aluminum oxalate** upon the addition of oxalic acid to an aqueous solution of aluminum nitrate. The stoichiometry and pH of the reaction are critical parameters that influence the formation and purity of the final product. At a low solution pH, the neutral salt with the composition  $\text{Al}_2(\text{C}_2\text{O}_4)_3$  is formed[1]. Due to the very low aqueous solubility of **aluminum oxalate**, the precipitate can be readily isolated from the reaction mixture[2].

## Experimental Protocol

### Materials and Reagents

| Reagent/Material   | Grade             | Supplier (Example) |
|--|-------------------|--------------------|
| Aluminum Nitrate Nonahydrate<br>( $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ ) | ACS Reagent Grade | MilliporeSigma     |
| Oxalic Acid Dihydrate<br>( $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ )  | ACS Reagent Grade | MilliporeSigma     |
| Deionized Water  | High Purity       | In-house           |
| Ethanol (95%)  | Laboratory Grade  | Fisher Scientific  |

## Equipment

- Magnetic stirrer with stir bar
- Heating plate
- 250 mL Beakers
- 100 mL Graduated cylinders
- Buchner funnel and filter flask
- Whatman No. 1 filter paper (or equivalent)
- Spatula
- Glass stirring rod
- Drying oven
- Analytical balance

## Procedure

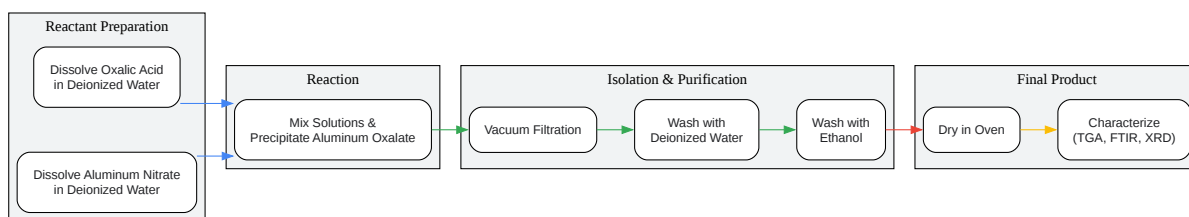
- Preparation of Reactant Solutions:
  - Solution A (Aluminum Nitrate): Dissolve 15.0 g (0.04 mol) of aluminum nitrate nonahydrate in 100 mL of deionized water in a 250 mL beaker. Stir the solution with a magnetic stirrer

until the salt is completely dissolved.

- Solution B (Oxalic Acid): In a separate 250 mL beaker, dissolve 7.56 g (0.06 mol) of oxalic acid dihydrate in 100 mL of deionized water. Gentle heating (40-50 °C) may be applied to facilitate dissolution.
- Precipitation:
  - Slowly add the oxalic acid solution (Solution B) to the aluminum nitrate solution (Solution A) while continuously stirring.
  - A white precipitate of **aluminum oxalate** will form immediately.
  - Continue stirring the mixture for 30 minutes at room temperature to ensure the completion of the reaction.
- Isolation of the Precipitate:
  - Set up a vacuum filtration apparatus with a Buchner funnel and filter flask. Place a pre-weighed piece of filter paper in the funnel.
  - Wet the filter paper with a small amount of deionized water to ensure a good seal.
  - Pour the reaction mixture containing the **aluminum oxalate** precipitate into the Buchner funnel under vacuum.
  - Wash the precipitate with two 20 mL portions of deionized water to remove any unreacted starting materials and byproducts.
  - Subsequently, wash the precipitate with two 15 mL portions of 95% ethanol to aid in the removal of water and facilitate drying.
- Drying:
  - Carefully remove the filter paper with the **aluminum oxalate** precipitate from the funnel.
  - Place the filter paper on a watch glass and dry the product in a drying oven at 80-100 °C for at least 4 hours, or until a constant weight is achieved.

- Characterization:
  - Determine the final weight of the dried **aluminum oxalate** and calculate the percentage yield.
  - The synthesized **aluminum oxalate** can be further characterized using techniques such as Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

## Experimental Workflow

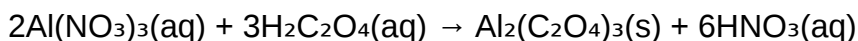


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Caption: Workflow for the synthesis and characterization of **aluminum oxalate**.

## Stoichiometry and Yield Calculation

The balanced chemical equation for the reaction is:



Theoretical Yield Calculation:

- Moles of Aluminum Nitrate:

- Mass of  $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$  = 15.0 g
- Molar Mass of  $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$  = 375.13 g/mol
- Moles =  $15.0 \text{ g} / 375.13 \text{ g/mol}$  = 0.040 mol
- Moles of Oxalic Acid:
  - Mass of  $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$  = 7.56 g
  - Molar Mass of  $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$  = 126.07 g/mol
  - Moles =  $7.56 \text{ g} / 126.07 \text{ g/mol}$  = 0.060 mol
- Limiting Reactant:
  - Based on the stoichiometry (2 moles of  $\text{Al}(\text{NO}_3)_3$  react with 3 moles of  $\text{H}_2\text{C}_2\text{O}_4$ ), the reactants are in the correct stoichiometric ratio.
- Theoretical Yield of **Aluminum Oxalate**:
  - Moles of  $\text{Al}_2(\text{C}_2\text{O}_4)_3$  produced =  $0.040 \text{ mol Al}(\text{NO}_3)_3 * (1 \text{ mol Al}_2(\text{C}_2\text{O}_4)_3 / 2 \text{ mol Al}(\text{NO}_3)_3) = 0.020 \text{ mol}$
  - Molar Mass of  $\text{Al}_2(\text{C}_2\text{O}_4)_3$  = 318.02 g/mol
  - Theoretical Yield =  $0.020 \text{ mol} * 318.02 \text{ g/mol}$  = 6.36 g

Percentage Yield Calculation:

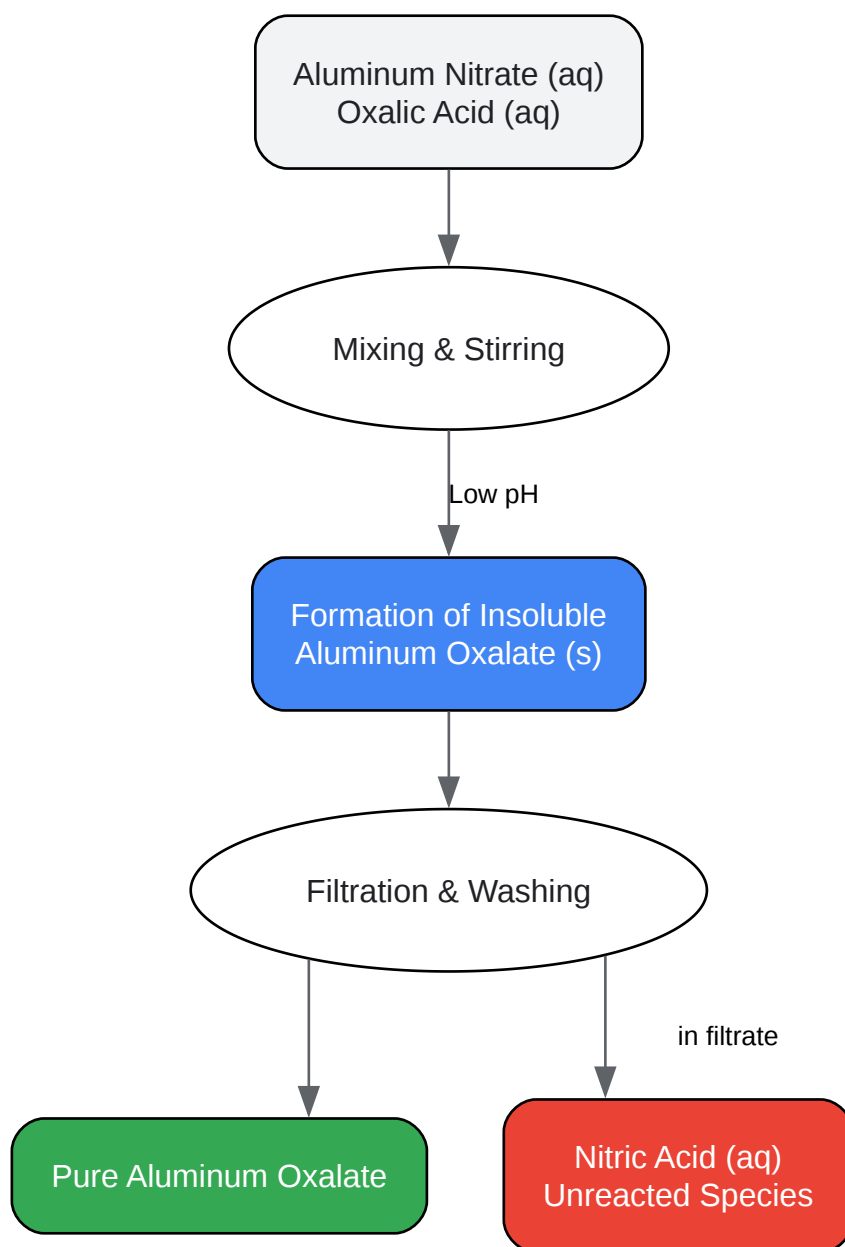
Percentage Yield =  $(\text{Actual Yield} / \text{Theoretical Yield}) * 100$

## Expected Characterization Data

The following table summarizes the expected results from the characterization of the synthesized **aluminum oxalate**.

| Characterization Technique                     | Expected Results  |
|--|---|
| Thermogravimetric Analysis (TGA)               | Weight loss corresponding to the removal of water of hydration (if present) typically below 200°C. Subsequent weight loss due to the decomposition of oxalate to aluminum oxide ( $\text{Al}_2\text{O}_3$ ) with the evolution of CO and $\text{CO}_2$ at temperatures around 400-500°C[3]. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for the oxalate group, including strong C=O stretching vibrations around 1650-1700 $\text{cm}^{-1}$ and C-O stretching vibrations around 1315-1360 $\text{cm}^{-1}$ .   |
| X-ray Diffraction (XRD)                        | A diffraction pattern with sharp peaks, confirming the crystalline nature of the aluminum oxalate product.  |

## Signaling Pathway/Logical Relationship Diagram



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Caption: Logical flow of the precipitation of **aluminum oxalate**.

## Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

- Oxalic acid is toxic and corrosive. Handle with care and avoid inhalation of dust or contact with skin and eyes.
- Aluminum nitrate is an oxidizing agent. Keep away from combustible materials.
- Perform the experiment in a well-ventilated area or a fume hood.

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## References

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